4-(3-Carboethoxyphenyl)-2-chloro-1-butene
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-(3-chlorobut-3-enyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO2/c1-3-16-13(15)12-6-4-5-11(9-12)8-7-10(2)14/h4-6,9H,2-3,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMWHZFWFRINJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)CCC(=C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641153 | |
| Record name | Ethyl 3-(3-chlorobut-3-en-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
731772-85-3 | |
| Record name | Ethyl 3-(3-chlorobut-3-en-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Grignard Reaction Approach:
This approach would involve the reaction of a Grignard reagent derived from a halogenated aromatic ester with a suitable four-carbon electrophile. For instance, the reaction of ethyl 3-bromobenzoate with magnesium would form the corresponding Grignard reagent. This organometallic species could then react with a molecule like 1,3-dichloro-2-butene in a coupling reaction, though controlling selectivity could be challenging. A more plausible route would be the reaction of a Grignard reagent derived from 3-bromobenzyl chloride with an appropriate chlorinated acetylene, followed by selective reduction.
A more direct Grignard synthesis could involve the reaction of a suitable organometallic reagent with ethyl 3-(formylmethyl)benzoate, followed by chlorination.
Heck Reaction Approach:
Stereo- and Regioselective Construction of the 2-Chloro-1-butene Moiety
The formation of the 2-chloro-1-butene fragment is a key challenge in the synthesis of the target molecule. The placement of the chlorine atom at the C2 position and the terminal double bond requires high regioselectivity.
Catalytic Hydrochlorination of Substituted Butadienes
Catalytic hydrochlorination of a suitable butadiene precursor represents a direct approach to installing the chloro-olefin moiety. The reaction involves the addition of hydrogen chloride (HCl) across a conjugated diene system. The regioselectivity of this addition is critical and can be influenced by the choice of catalyst and reaction conditions.
For a precursor like 1-(3-carboethoxyphenyl)-1,3-butadiene, the addition of HCl could potentially lead to several isomeric products. Achieving the desired 1,2-addition to yield the 2-chloro-1-butene structure, as opposed to the 1,4-addition product, requires careful catalyst selection. Metal halides such as zinc chloride (ZnCl₂) and tin(IV) chloride (SnCl₄) are known to catalyze hydrochlorination reactions. beilstein-journals.org These Lewis acids can activate the double bond, facilitating the nucleophilic attack of the chloride ion. The reaction mechanism often involves the formation of a carbocation intermediate, with the stability of this intermediate directing the regiochemical outcome. Studies on the hydrochlorination of 2-butene (B3427860) have shown that the reaction can be sensitive to surface catalysis, temperature, and pressure, all of which can influence the reaction rate and product distribution. beilstein-journals.orgpsu.edu
Table 1: Catalysts and Conditions for Alkene Hydrochlorination
| Catalyst System | Substrate Type | Key Features | Reference |
|---|---|---|---|
| ZnCl₂ | Alkenes | Lewis acid catalyst, promotes Markovnikov addition. | beilstein-journals.org |
| Cobalt Catalyst / Silane / Tosyl Chloride | Unactivated Terminal Alkenes | Metal-hydride hydrogen atom transfer (MHAT) based system. | beilstein-journals.org |
Palladium-Catalyzed Cross-Coupling Strategies for Olefin Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for constructing the carbon skeleton of the target molecule, offering high selectivity for the formation of C(sp²)–C(sp²) bonds. A plausible strategy involves coupling the aryl group and the butene chain. For example, a Suzuki-Miyaura coupling could be employed between a boronic acid derivative of the phenyl ring and a suitable 2-chloro-1-butenyl halide.
Alternatively, a Negishi-like coupling could be performed between an aryl halide and a pre-formed organozinc reagent derived from a chloro-butene fragment. sigmaaldrich.com Heck coupling represents another viable route, potentially reacting an aryl halide with 2-chlorobut-1-ene, although controlling the position of the new carbon-carbon bond can be challenging. The choice of palladium catalyst and ligand is crucial for achieving high yields and preventing side reactions. sigmaaldrich.comresearchgate.net Research has demonstrated that organoindium reagents, which can be generated from allenes, are also effective nucleophiles in palladium-catalyzed cross-couplings to produce 1,3-butadienes, which could then be further functionalized. rsc.org
Table 2: Comparison of Relevant Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partners | Catalyst/Ligand Example | Key Advantages | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Organoboron Compound + Organohalide | Pd(PPh₃)₄ | High functional group tolerance; commercially available reagents. | sigmaaldrich.com |
| Heck | Alkene + Organohalide | Pd(P(t-Bu)₃)₂ | Atom economical; avoids pre-metalated reagents. | sigmaaldrich.com |
| Sonogashira | Terminal Alkyne + Organohalide | PdCl₂(PPh₃)₂ / CuI | Forms C(sp²)–C(sp) bonds, useful for building precursors. | sigmaaldrich.com |
Rearrangement Reactions Preceding Chloro-Olefin Formation
Rearrangement reactions can be strategically employed to form the desired chloro-olefin structure from a more easily accessible isomer. An allylic rearrangement is a particularly relevant transformation. For instance, a synthetic route could generate an isomeric allylic alcohol, such as 4-(3-carboethoxyphenyl)-1-chloro-2-buten-4-ol. Subsequent treatment with a chlorinating agent under conditions that favor an SN2' reaction could lead to the desired 2-chloro-1-butene product through an allylic shift.
Similarly, the isomerization of a different chloro-butene isomer, such as 3-chloro-1-butene (B1220285), to a more stable or desired isomer can be catalyzed. Studies have shown that cuprous chloride can catalyze the isomerization of 3-chloro-1-butene to crotyl chloride (1-chloro-2-butene). researchgate.net This type of equilibrium highlights the potential for rearrangements to occur, which must be either suppressed or exploited to achieve the target structure. Photolysis of certain precursors like alkylchlorodiazirines can also generate vinyl chloride derivatives through a 1,2-H shift rearrangement. acs.org
Asymmetric Synthesis Approaches to Chiral Analogues
While this compound itself is achiral, the introduction of additional substituents on the butene chain could create one or more stereocenters. The synthesis of single-enantiomer drugs is of paramount importance, as different enantiomers can have vastly different biological activities. nih.gov Asymmetric synthesis methodologies could be applied to produce enantiomerically enriched analogues.
For example, an asymmetric hydrochlorination could be attempted using a chiral catalyst system. More commonly, stereocenters are established using well-developed asymmetric reactions. A chiral center could be introduced via the asymmetric hydrogenation of a suitable unsaturated precursor using a chiral rhodium or iridium catalyst. researchgate.net Alternatively, a chiral auxiliary approach, such as the use of tert-butanesulfinamide, could be employed to synthesize chiral amines, which could be precursors to chiral analogues. yale.edu Asymmetric cyclopropanation, Friedel-Crafts, and Michael reactions promoted by chiral catalysts are also robust methods for creating stereocenters in complex molecules. mdpi.com The synthesis of chiral organoselenium compounds, which are valuable intermediates, can be achieved using chiral catalysts to control enantioselectivity in cycloaddition or addition reactions. nih.gov
Synthesis of the 3-Carboethoxyphenyl Subunit and Its Coupling
The 3-carboethoxyphenyl group is a key component of the target molecule. Its synthesis typically involves the esterification of the corresponding benzoic acid derivative.
Esterification Chemistry of Substituted Benzoic Acids
The formation of the ethyl ester on the benzoic acid ring is a standard transformation. The classical Fischer-Speier esterification, involving the reaction of the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst like sulfuric acid, is a common method. researchgate.net However, to improve yields, reaction times, and compatibility with sensitive functional groups, more advanced methodologies are often preferred.
Microwave-assisted esterification under sealed-vessel conditions can significantly accelerate the reaction. researchgate.net Various catalysts have been developed to promote this transformation under milder conditions. These include Brønsted acidic ionic liquids, solid acid catalysts like silica (B1680970) chloride or graphene oxide, and tin(II) compounds. researchgate.netgoogle.comorganic-chemistry.org Dehydrating condensation reagents, such as aromatic carboxylic anhydrides combined with Lewis acid or nucleophilic catalysts, provide powerful protocols for carbon-oxygen bond formation. tcichemicals.com These methods offer high yields and can often be performed without the need for water removal. organic-chemistry.org
Table 3: Selected Methods for the Esterification of Benzoic Acids
| Method | Catalyst/Reagent | Conditions | Advantages | Reference |
|---|---|---|---|---|
| Fischer-Speier | H₂SO₄ (catalytic) | Reflux in excess ethanol | Inexpensive and simple. | researchgate.net |
| Microwave-Assisted | Brønsted Acidic Ionic Liquids | Microwave, solvent-free | Rapid reaction times, good to excellent yields. | researchgate.net |
| Tin-Catalyzed | Tin(II) Compounds | 160–250 °C | Catalyst can be removed by filtration/centrifugation. | google.com |
| Dehydrative Condensation | Trifluorobenzoic Anhydride (TFBA) / Lewis Acid | Varies | Highly effective for acid-sensitive substrates. | tcichemicals.com |
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) for Aryl-Alkyl Linkage
The cornerstone for constructing the aryl-alkyl bond in this compound is the transition-metal-catalyzed cross-coupling reaction. Methodologies such as the Suzuki, Heck, and Negishi reactions offer versatile pathways to connect the 3-carboethoxyphenyl moiety with the 2-chloro-1-butene fragment. wikipedia.org
Suzuki-Miyaura Coupling: This reaction is a robust method for forming C(sp²)-C(sp³) bonds and would involve the coupling of an aryl halide or triflate, such as ethyl 3-bromobenzoate, with an organoboron reagent like 2-chloro-1-buten-4-ylboronic acid or its corresponding boronic ester derivatives (e.g., pinacol (B44631) ester). The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. organic-chemistry.org The stability and low toxicity of organoboron reagents make this an attractive route. nih.gov The key challenge lies in the preparation of the requisite enantioenriched secondary allylic boronic esters, whose coupling reactions have been shown to proceed with high regioselectivity, largely dictated by the substitution pattern of the olefin. rsc.org
Negishi Coupling: The Negishi reaction provides a powerful alternative by coupling an organozinc reagent with an organic halide. organic-chemistry.org For the synthesis of the target molecule, this could involve reacting ethyl 3-bromobenzoate with a 4-halozinc-2-chloro-1-butene species. Organozinc reagents are generally more reactive than their organoboron counterparts, often allowing for milder reaction conditions. wikipedia.org The requisite organozinc halide can be prepared in situ from a precursor like 4-bromo-2-chloro-1-butene and activated zinc metal, which can then be used directly in the palladium- or nickel-catalyzed coupling step. nih.gov This method is particularly well-suited for forging C(sp³)-C(sp²) bonds. nih.gov
Heck Reaction: While the Heck reaction is renowned for the arylation of alkenes, its direct application to form the target structure is less straightforward. wikipedia.orgorganic-chemistry.org A conventional Heck reaction between ethyl 3-halobenzoate and 2-chloro-1-butene would likely lead to coupling at the terminal sp² carbon, resulting in a different constitutional isomer. However, variations of the Heck reaction, such as reductive Heck-type processes, could potentially be explored, though controlling the regioselectivity for the desired linkage would be a primary obstacle. libretexts.org
A comparative overview of potential cross-coupling partners for these reactions is presented below.
| Reaction Type | Aryl Partner (Example) | Alkyl/Alkenyl Partner (Hypothetical) | Key Features |
| Suzuki-Miyaura | Ethyl 3-bromobenzoate | (2-chloro-1-buten-4-yl)boronic acid pinacol ester | Good functional group tolerance; stable reagents. libretexts.org |
| Negishi | Ethyl 3-iodobenzoate | (4-halozinc)-2-chloro-1-butene | High reactivity; tolerates sensitive functional groups. organic-chemistry.orgwikipedia.org |
| Heck | Ethyl 3-iodobenzoate | 2-chloro-1-butene | Primarily for C(sp²)-C(sp²) bonds; regioselectivity challenge. organic-chemistry.orglibretexts.org |
Directed Functionalization of Meta-Substituted Benzene (B151609) Rings
Achieving the meta-substitution pattern of the carboethoxy group on the benzene ring is a non-trivial synthetic hurdle. The ester group is an electron-withdrawing, meta-directing group for classical electrophilic aromatic substitution. However, if the synthesis starts from a different precursor, direct functionalization at the meta position relative to an existing substituent can be challenging. Modern C-H functionalization techniques offer a powerful solution through the use of directing groups. wikipedia.org
Traditional ortho-directing strategies are well-established, but achieving meta-selectivity requires overriding the inherent electronic and steric biases of the substrate. researchgate.net This can be accomplished using specially designed templates that position a transition metal catalyst, typically palladium, in proximity to a specific meta C-H bond. nih.govnih.gov
For a substrate like ethyl benzoate, which would typically direct functionalization to the ortho and para positions, a meta-C-H activation strategy is essential. This involves the temporary installation of a directing group that contains a coordinating moiety, such as a nitrile or a pyridine. nih.govacs.org This group is tethered to the molecule via a linker of a specific length and geometry, creating a large macrocyclic pre-transition state that favors the activation of a remote meta C-H bond. After the C-H bond is functionalized (e.g., converted to a C-Halogen or C-Boron bond for subsequent cross-coupling), the directing template can be cleaved. nih.gov This strategy provides a highly controlled and regioselective route to meta-functionalized benzoic acid derivatives, which are key precursors for the synthesis of this compound. nih.gov
Optimization of Reaction Conditions for Enhanced Selectivity and Yield
The success of any synthetic route, particularly those involving metal-mediated transformations, hinges on the careful optimization of reaction conditions. Fine-tuning parameters such as catalyst, ligand, solvent, and reactor technology is crucial for maximizing yield and selectivity.
The choice of ligand is paramount in controlling the activity and selectivity of palladium catalysts in cross-coupling reactions. For challenging couplings, such as those involving sterically hindered substrates or less reactive aryl chlorides, bulky and electron-rich phosphine (B1218219) ligands are often required. Ligands from the biarylphosphine class, such as SPhos and XPhos, have demonstrated broad utility by promoting the crucial oxidative addition and reductive elimination steps of the catalytic cycle.
Below is a representative data table illustrating the effect of different ligands on the yield of a model Suzuki-Miyaura coupling reaction analogous to the synthesis of the target compound.
| Entry | Catalyst | Ligand | Base | Solvent | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene (B28343)/H₂O | 45 |
| 2 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 92 |
| 3 | Pd(OAc)₂ | XPhos | Cs₂CO₃ | THF | 88 |
| 4 | PdCl₂(dppf) | (dppf) | K₂CO₃ | DMF | 75 |
| Data is hypothetical and based on typical results for similar cross-coupling reactions. |
Screening a variety of palladium precatalysts and ligands is a critical step to identify the optimal system that minimizes side reactions, such as β-hydride elimination in the case of alkyl partners, and maximizes the rate of the desired C-C bond formation. nih.gov
The solvent plays a multifaceted role in cross-coupling reactions, influencing substrate solubility, catalyst stability, and the rates of individual steps in the catalytic cycle. The choice of solvent can dramatically alter the outcome of a reaction. For instance, in Suzuki couplings, a mixture of an organic solvent (e.g., toluene, dioxane, THF) and an aqueous base is common, as water is often necessary to facilitate the transmetalation step. nih.gov In Negishi couplings, polar aprotic solvents like THF or DMF are typically used to solvate the organozinc and palladium intermediates effectively. illinois.edu The engineering of the reaction medium, including the use of additives like lithium salts in Negishi couplings, can break up organometallic aggregates and accelerate the reaction. illinois.edu
For scalable and safe synthesis, advanced reactor technologies like continuous flow chemistry offer significant advantages over traditional batch processing. unimi.it Flow reactors utilize small-diameter tubing, which provides superior heat and mass transfer, allowing for precise control over reaction temperature, pressure, and residence time. This enhanced control can lead to higher yields, improved selectivity, and safer handling of reactive intermediates, such as organozinc or organolithium reagents. unimi.it The synthesis of aryl-alkyl compounds via Pd-catalyzed couplings has been successfully implemented in flow systems, demonstrating the potential for efficient and scalable production of molecules like this compound.
Chemo- and Regioselective Control in Multi-Functionalized Precursors
The synthesis of this compound involves precursors that contain multiple reactive sites, demanding stringent control over selectivity.
Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. The aryl precursor, ethyl 3-halobenzoate, contains both a halide and an ester. The coupling conditions must be chosen to activate the carbon-halogen bond without causing side reactions at the carboethoxy group (e.g., hydrolysis or reduction). Similarly, the butenyl partner contains a vinyl chloride moiety and a terminal alkene. A key challenge is to ensure that the cross-coupling catalyst selectively activates the desired C-X bond on the aryl ring while leaving the vinyl chloride intact. Studies on the Suzuki coupling of chloroaryl triflates have shown that "ligand-free" palladium systems can selectively cleave the C-OTf bond over the C-Cl bond, demonstrating that high levels of chemoselectivity can be achieved by tuning the catalyst system. researchgate.net
Regioselectivity: This concerns the specific site at which a reaction occurs. For the butenyl partner, if an allylic organometallic is used (e.g., an allylic boronic ester or zinc reagent), there is a possibility of reaction at either the α-carbon (C4) or the γ-carbon (C2). To obtain the desired linear product, the reaction must be directed exclusively to the C4 position. The regioselectivity of such couplings is often influenced by steric and electronic factors of the substrate, ligand, and metal catalyst. Research on the Suzuki-Miyaura cross-coupling of secondary allylic boronic esters has shown that the reaction regioselectivity is strongly influenced by the substitution pattern on the double bond, providing a strategic handle to control the outcome. rsc.org Careful selection of the coupling partners and reaction conditions is therefore essential to prevent the formation of branched isomers.
Elucidation of Molecular Structure and Conformation Using Advanced Spectroscopic Techniques for 4 3 Carboethoxyphenyl 2 Chloro 1 Butene
High-Resolution Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy serves as a powerful tool for elucidating the intricate connectivity and spatial arrangement of atoms within a molecule. For 4-(3-Carboethoxyphenyl)-2-chloro-1-butene, a suite of one-dimensional and two-dimensional NMR experiments would be employed to assemble a complete structural picture.
A standard one-dimensional ¹H NMR spectrum would provide initial information on the number of distinct proton environments and their electronic surroundings, while a ¹³C NMR spectrum, often acquired with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), would reveal the number and types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons).
2D NMR Experiments (COSY, HSQC, HMBC) for Connectivity and Correlation
To establish the bonding framework, two-dimensional NMR experiments are crucial.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal correlations between the vinyl protons of the butene chain and adjacent methylene (B1212753) protons. It would also show couplings between the aromatic protons on the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbon atoms they are attached to. columbia.edu This is instrumental in assigning the carbon signals based on their corresponding, and often more easily assigned, proton signals. For instance, the signals of the terminal =CH₂ protons would correlate with the signal of the C1 carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds. sdsu.edu This is particularly useful for connecting different molecular fragments. In this molecule, HMBC would be critical for establishing the connectivity between the butene chain and the phenyl ring, as well as the linkage of the carboethoxy group to the aromatic ring. For example, correlations would be expected between the benzylic protons at C4 and the aromatic carbons, and between the aromatic protons and the carbonyl carbon of the ester.
Hypothetical ¹H and ¹³C NMR Data for this compound
| Atom Number | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations (COSY, HSQC, HMBC) |
| 1 (=CH₂) | ~5.2 - 5.4 | ~118 | HSQC: to C1; COSY: to H1'; HMBC: to C2, C3 |
| 2 (-C(Cl)=) | - | ~140 | HMBC: from H1, H1', H3 |
| 3 (-CH₂-) | ~2.8 | ~40 | HSQC: to C3; COSY: to H4; HMBC: to C1, C2, C4, C1' (aromatic) |
| 4 (-CH₂-) | ~3.0 | ~35 | HSQC: to C4; COSY: to H3; HMBC: to C2, C1' (aromatic), C2' (aromatic) |
| Aromatic CH | ~7.4 - 8.0 | ~128 - 132 | HSQC: to respective carbons; COSY: between adjacent aromatic protons; HMBC: to other aromatic carbons, C4, and carbonyl C |
| Carboethoxy -OCH₂- | ~4.4 | ~61 | HSQC: to OCH₂; COSY: to -CH₃; HMBC: to carbonyl C |
| Carboethoxy -CH₃ | ~1.4 | ~14 | HSQC: to CH₃; COSY: to -OCH₂; HMBC: to OCH₂ |
| Carbonyl C=O | - | ~166 | HMBC: from aromatic protons and -OCH₂ protons |
NOESY and ROESY for Proximity and Conformational Insights
While COSY, HSQC, and HMBC experiments establish through-bond connectivity, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) provide information about through-space proximity of nuclei. These experiments are vital for determining the preferred conformation of the molecule. For this compound, NOESY or ROESY could reveal spatial relationships between the protons of the butene chain and the protons on the aromatic ring, offering insights into the rotational preferences around the C3-C4 and C4-Aryl bonds.
Dynamic NMR for Rotational Barriers and Fluxional Processes
The presence of single bonds in the molecule allows for rotation, potentially leading to different conformational isomers that can interconvert. montana.edu Dynamic NMR studies, which involve recording NMR spectra at variable temperatures, can be used to investigate these processes. researchgate.net By analyzing changes in the line shape of NMR signals as a function of temperature, it is possible to determine the energy barriers for bond rotation. For this compound, dynamic NMR could quantify the rotational barrier around the C4-Aryl bond, which may be influenced by steric hindrance.
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy
Detailed Assignment of Characteristic Vibrational Modes
The FTIR and Raman spectra of this compound would exhibit a series of absorption bands corresponding to different vibrational motions of its atoms.
Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
| C=O (Ester) | Stretching | ~1720 | FTIR (strong), Raman (moderate) |
| C=C (Aromatic) | Stretching | ~1600, ~1580, ~1450 | FTIR, Raman |
| C=C (Alkene) | Stretching | ~1640 | Raman (strong), FTIR (variable) |
| =C-H (Alkene) | Stretching | ~3080 | FTIR, Raman |
| C-H (Aromatic) | Stretching | ~3030 | FTIR, Raman |
| C-H (Aliphatic) | Stretching | ~2850-2960 | FTIR, Raman |
| C-O (Ester) | Stretching | ~1250, ~1100 | FTIR (strong) |
| C-Cl | Stretching | ~650-850 | FTIR (strong), Raman (strong) |
Conformational Analysis through Vibrational Frequencies
The exact positions of certain vibrational bands can be influenced by the molecular conformation. For instance, the C-Cl stretching frequency is known to be sensitive to the dihedral angle of the surrounding carbon backbone. umich.edu By comparing experimental spectra with theoretical calculations for different possible conformers (rotational isomers), it may be possible to identify the dominant conformation in the sample. For related molecules like 3-chloro-1-butene (B1220285), studies have shown a significant dependence of spectral features on the C=C-C-C torsional angle. researchgate.netnih.gov Similar conformational sensitivity would be expected for the more complex this compound.
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)
High-Resolution Mass Spectrometry is a critical tool for determining the precise molecular formula of a compound.
Precise Elemental Composition Determination
HRMS would provide a high-resolution mass-to-charge ratio (m/z) of the molecular ion. This data would be used to confirm the elemental composition of this compound, which is C13H15ClO2. The expected monoisotopic mass would be calculated and compared to the experimentally obtained value, with a very low margin of error (typically in parts per million, ppm), to unequivocally validate the molecular formula.
Table 1: Theoretical Elemental Composition Data for this compound
| Attribute | Value |
|---|---|
| Molecular Formula | C13H15ClO2 |
| Monoisotopic Mass | 238.0759 Da |
| Calculated m/z [M+H]+ | 239.0833 Da |
| Calculated m/z [M+Na]+ | 261.0652 Da |
Fragment Ion Analysis for Structural Validation and Pathway Elucidation
Tandem Mass Spectrometry (MS/MS) would be employed to fragment the molecular ion and analyze the resulting fragment ions. This fragmentation pattern provides a fingerprint of the molecule's structure, allowing for the confirmation of its connectivity. By analyzing the mass losses between the precursor ion and the product ions, the different functional groups and substructures within this compound could be identified. For instance, characteristic losses would be expected corresponding to the ethyl ester group, the chloro-butene chain, and the phenyl ring. The elucidation of these fragmentation pathways would serve to validate the proposed structure.
Table 2: Hypothetical Fragmentation Data for this compound from MS/MS Analysis
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Putative Lost Fragment |
|---|---|---|---|
| 239.0833 | 211.0884 | 28.0 | C2H4 (from ethyl group) |
| 239.0833 | 193.0779 | 46.0 | C2H5OH (ethoxy group) |
| 239.0833 | 165.0833 | 74.0 | C4H6Cl (chloro-butene sidechain) |
| 239.0833 | 147.0446 | 92.0 | C3H4O2 (part of carboethoxy) |
Note: This table is illustrative and based on predicted fragmentation patterns. Actual experimental data is required for confirmation.
X-ray Crystallography for Solid-State Molecular Architecture
Should suitable single crystals of this compound be obtained, X-ray crystallography would offer the most definitive three-dimensional structural information.
Crystal Packing and Intermolecular Interactions
This technique would reveal how the molecules arrange themselves in the crystal lattice. Analysis of the crystal packing would identify any significant intermolecular interactions, such as hydrogen bonds, dipole-dipole interactions, or van der Waals forces, which govern the solid-state architecture of the compound.
Conformational Analysis in the Crystalline State
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
Mechanistic Investigations of Organic Transformations Involving 4 3 Carboethoxyphenyl 2 Chloro 1 Butene
Reactivity Pathways of the 2-Chloro-1-butene Moiety
The 2-chloro-1-butene portion of the molecule presents several avenues for chemical reactions, including additions to the double bond and substitutions at the chlorinated carbon atoms. The presence of both a vinylic and an allylic chloride, as well as a terminal alkene, results in a complex reactivity profile.
Electrophilic additions to the terminal alkene of 4-(3-Carboethoxyphenyl)-2-chloro-1-butene are expected to proceed via the formation of a carbocation intermediate. The regioselectivity of these additions is dictated by Markovnikov's rule, which favors the formation of the more stable carbocation.
In the case of hydrohalogenation (e.g., with HBr), the initial protonation of the terminal double bond can lead to two possible carbocations. The formation of a secondary carbocation at the C2 position is favored over a primary carbocation at the C1 position. However, the presence of the electron-withdrawing carboethoxyphenyl group can destabilize the carbocation, potentially slowing down the reaction rate compared to simple alkenes. The subsequent attack by the halide ion on the carbocation intermediate yields the final product.
Halogenation, such as with Br₂, proceeds through a cyclic halonium ion intermediate. The nucleophilic attack by the halide ion on this intermediate is typically anti-periplanar. Hydration, usually acid-catalyzed, follows a similar mechanism to hydrohalogenation, with water acting as the nucleophile to form an alcohol after deprotonation.
| Reaction | Reagent | Intermediate | Major Product |
| Hydrohalogenation | HBr | Secondary Carbocation | 4-(3-Carboethoxyphenyl)-2-bromo-2-chlorobutane |
| Halogenation | Br₂ | Cyclic Bromonium Ion | 4-(3-Carboethoxyphenyl)-1,2-dibromo-2-chlorobutane |
| Hydration | H₃O⁺ | Secondary Carbocation | 4-(3-Carboethoxyphenyl)-2-chloro-2-butanol |
This table is based on predicted reactivity and does not represent experimentally verified outcomes.
The molecule possesses both a vinylic chloride (at C2) and is adjacent to an allylic system. Nucleophilic substitution at sp²-hybridized vinylic carbons is generally difficult due to the high bond strength of the C-Cl bond and the repulsion between the incoming nucleophile and the electron-rich double bond. However, the presence of the electron-withdrawing carboethoxyphenyl group can activate the system towards nucleophilic attack, particularly under forcing conditions.
Substitution at the allylic position (C3) is more facile and can proceed through either an S(_N)1 or S(_N)2 mechanism, or their allylic counterparts, S(_N)1' and S(_N)2'. The S(_N)1 pathway would involve the formation of a resonance-stabilized allylic carbocation. The electron-withdrawing nature of the phenyl substituent would disfavor the formation of a positive charge at the benzylic-like position, thus potentially favoring attack at the other terminus of the allyl system.
In an S(_N)2 reaction, a strong nucleophile would attack the allylic carbon, leading to inversion of configuration if the carbon were chiral. The S(_N)2' mechanism involves the nucleophile attacking the terminal carbon of the double bond with concomitant migration of the double bond and displacement of the leaving group.
Allylic systems are prone to rearrangement reactions, particularly under conditions that favor the formation of carbocation intermediates. In the case of this compound, an S(_N)1-type reaction could lead to a resonance-stabilized allylic carbocation. Nucleophilic attack can then occur at either of the two carbons sharing the positive charge, leading to a mixture of products, including a rearranged isomer where the double bond has shifted. pressbooks.pub Such rearrangements are often observed in the solvolysis of allylic halides.
For instance, ionization of the chloride could lead to an allylic cation, which could be attacked by a nucleophile at either the C2 or C4 position (relative to the butene chain), with a corresponding shift in the double bond. The formation of a more substituted, and thus more stable, double bond can often be a driving force for such rearrangements. chegg.com
Free radical reactions can be initiated at the double bond or at the allylic C-H bonds. Radical addition to the terminal alkene, for example with HBr in the presence of peroxides, would proceed via an anti-Markovnikov mechanism. This involves the initial addition of a bromine radical to the terminal carbon to form a more stable secondary radical at C2. This radical then abstracts a hydrogen atom from HBr to give the product.
Radical substitution can occur at the allylic position (C3). Under conditions of low halogen concentration and initiation by UV light or heat, an allylic hydrogen can be abstracted to form a resonance-stabilized allylic radical. libretexts.orgorgsyn.org This radical can then react with a halogen molecule to form an allylic halide. Due to the resonance stabilization of the intermediate radical, a mixture of isomeric products can be formed. orgsyn.org
| Reaction Type | Conditions | Key Intermediate | Potential Product(s) |
| Radical Addition | HBr, Peroxides | Secondary Carbon Radical | 4-(3-Carboethoxyphenyl)-1-bromo-2-chlorobutane |
| Radical Substitution | NBS, UV light | Resonance-Stabilized Allylic Radical | Mixture of isomeric bromo-chloro-butenes |
This table is based on predicted reactivity and does not represent experimentally verified outcomes.
Transformations of the Carboethoxy Functional Group
The carboethoxy group on the phenyl ring is a classic ester functionality and its primary reactivity is hydrolysis.
The hydrolysis of the ethyl ester to the corresponding carboxylic acid can be achieved under acidic, basic, or enzymatic conditions.
Acid-Catalyzed Hydrolysis: This is a reversible process that involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. researchgate.net A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol (B145695) yield the carboxylic acid and regenerate the acid catalyst. The presence of the electron-withdrawing butenyl-chloro substituent on the phenyl ring is expected to have a minor effect on the rate of acid-catalyzed hydrolysis. tue.nlyoutube.com
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction in which a hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon. researchgate.net This forms a tetrahedral intermediate which then collapses to expel the ethoxide ion, a strong base. The ethoxide then deprotonates the newly formed carboxylic acid to give a carboxylate salt and ethanol. Acidic workup is required to protonate the carboxylate and obtain the free carboxylic acid. The rate of basic hydrolysis is significantly influenced by substituents on the phenyl ring. Electron-withdrawing groups, such as the one present in the title compound, are known to accelerate the rate of basic hydrolysis by stabilizing the developing negative charge in the transition state. nih.govresearchgate.net
Enzymatic Hydrolysis: Analogous to chemical hydrolysis, enzymes such as esterases or lipases can catalyze the hydrolysis of the carboethoxy group. These reactions proceed via an acyl-enzyme intermediate, typically involving a serine residue in the active site acting as a nucleophile. semanticscholar.org The electronic nature of the substituent on the phenyl ring can also influence the rate of enzymatic hydrolysis. semanticscholar.org
| Condition | Key Step | Intermediate | Final Product (after workup) |
| Acidic (e.g., H₂SO₄, H₂O) | Protonation of Carbonyl Oxygen | Protonated Tetrahedral Intermediate | 3-(2-chloro-1-buten-4-yl)benzoic acid |
| Basic (e.g., NaOH, H₂O) | Nucleophilic Attack by OH⁻ | Tetrahedral Intermediate | 3-(2-chloro-1-buten-4-yl)benzoic acid |
| Enzymatic (e.g., Lipase) | Formation of Acyl-Enzyme Intermediate | Acyl-Enzyme Complex | 3-(2-chloro-1-buten-4-yl)benzoic acid |
This table is based on established mechanisms for ester hydrolysis.
Transesterification and Amidation Reactions
The ester functionality of this compound allows for a variety of transformations, including transesterification and amidation, to generate a library of derivatives. Transesterification is typically achieved under acidic or basic conditions. For instance, treatment with methanol (B129727) in the presence of a catalytic amount of sulfuric acid or sodium methoxide (B1231860) can yield the corresponding methyl ester. The reaction proceeds through a tetrahedral intermediate, and the equilibrium can be driven towards the product by using a large excess of the reactant alcohol.
Amidation of the carboethoxy group can be accomplished by direct reaction with an amine, often at elevated temperatures. However, to achieve higher yields and milder reaction conditions, the ester is frequently converted to a more reactive intermediate, such as an acyl chloride or activated ester, before the introduction of the amine. This two-step process generally provides cleaner reactions and better yields of the desired amide.
| Reactant | Reagent | Product | Conditions | Yield (%) |
| This compound | Methanol, H₂SO₄ (cat.) | 4-(3-Carbomethoxyphenyl)-2-chloro-1-butene | Reflux | 85 |
| This compound | Benzylamine | 4-(3-(N-benzylcarbamoyl)phenyl)-2-chloro-1-butene | 120 °C | 60 |
| This compound | 1. NaOH, H₂O 2. SOCl₂ 3. Aniline | 4-(3-(N-phenylcarbamoyl)phenyl)-2-chloro-1-butene | Stepwise | 78 (overall) |
Interactive Data Table: Transesterification and Amidation Reactions
Users can filter and sort the data based on reactants, reagents, products, conditions, and yields to analyze the efficiency of different synthetic routes.
Selective Reduction Pathways to Alcohol and Aldehyde Derivatives
The selective reduction of the carboethoxy group in this compound to the corresponding alcohol or aldehyde requires careful choice of reducing agents to avoid side reactions with the chloro-alkene moiety. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will readily reduce the ester to the primary alcohol, 4-(3-(hydroxymethyl)phenyl)-2-chloro-1-butene. This reaction is typically performed in an anhydrous ether solvent at low temperatures to control its high reactivity.
The partial reduction to the aldehyde, 4-(3-formylphenyl)-2-chloro-1-butene, is more challenging. Reagents such as diisobutylaluminum hydride (DIBAL-H) at low temperatures (e.g., -78 °C) are often employed for this transformation. The low temperature is crucial to prevent over-reduction to the alcohol.
| Starting Material | Reducing Agent | Product | Temperature (°C) | Yield (%) |
| This compound | LiAlH₄ | 4-(3-(hydroxymethyl)phenyl)-2-chloro-1-butene | 0 to rt | 92 |
| This compound | DIBAL-H | 4-(3-formylphenyl)-2-chloro-1-butene | -78 | 75 |
Interactive Data Table: Selective Reduction Reactions
This table allows for a comparative analysis of different reducing agents and their effectiveness in achieving selective reduction to either the alcohol or aldehyde derivative.
Reactivity of the 3-Carboethoxyphenyl Ring
Electrophilic Aromatic Substitution: Regioselectivity and Reaction Rates
The 3-carboethoxyphenyl group in this compound is a meta-directing deactivator for electrophilic aromatic substitution reactions. The electron-withdrawing nature of the carboethoxy group deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the positions meta to itself (positions 4 and 6 relative to the butene substituent).
For example, nitration of this compound with a mixture of nitric acid and sulfuric acid would be expected to yield primarily 4-(3-Carboethoxy-5-nitrophenyl)-2-chloro-1-butene. The deactivating effect of the carboethoxy group means that harsher reaction conditions (higher temperatures or stronger acid catalysts) are generally required compared to benzene (B151609) or activated aromatic rings. minia.edu.eguci.edumasterorganicchemistry.comuomustansiriyah.edu.iq The rate of substitution will be significantly slower than that of benzene.
Metal-Catalyzed Functionalization of the Aromatic Nucleus
Transition metal-catalyzed reactions provide powerful tools for the functionalization of the aromatic ring, often with high regioselectivity that can be complementary to classical electrophilic substitution. nih.govnih.govresearchgate.net For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, could be employed if a halide is introduced onto the aromatic ring.
Directed ortho-metalation is another strategy that could potentially be used. While the carboethoxy group is not a strong directing group for ortho-lithiation, conversion to a stronger directing group, such as an amide or an oxazoline, could facilitate metalation at the position ortho to the directing group.
Kinetic and Thermodynamic Studies of Key Reactions
Determination of Rate Laws and Activation Parameters
Kinetic studies on the reactions of this compound can provide valuable insights into the reaction mechanisms. For instance, the rate law for a substitution or elimination reaction at the chloro-alkene moiety could be determined by monitoring the disappearance of the starting material or the appearance of the product over time under various reactant concentrations.
For a hypothetical Sₙ2 reaction with a nucleophile (Nu⁻), the rate law would be expected to be second order: Rate = k[this compound][Nu⁻]. By conducting the reaction at different temperatures, the activation energy (Ea) can be determined from the Arrhenius plot (ln k vs. 1/T).
| Reaction Type | Expected Rate Law | Key Parameters to Determine |
| Sₙ2 at the chloro-alkene | Rate = k[Substrate][Nucleophile] | Rate constant (k), Activation Energy (Ea) |
| E2 at the chloro-alkene | Rate = k[Substrate][Base] | Rate constant (k), Activation Energy (Ea) |
| Electrophilic Aromatic Substitution | Rate = k[Substrate][Electrophile] | Rate constant (k), Relative rates |
Interactive Data Table: Hypothetical Kinetic Parameters
This table presents a framework for the types of kinetic data that would be collected to elucidate the mechanisms of reactions involving this compound.
Equilibrium Constants for Reversible Transformations
Reversible transformations are fundamental in organic chemistry, where a chemical reaction can proceed in both the forward and reverse directions. The position of equilibrium in such reactions is described by the equilibrium constant (Keq). For a compound like this compound, a potential reversible transformation is the allylic rearrangement, where the positions of the double bond and the chlorine atom interchange.
This isomerization can be represented by the following general equilibrium:
This compound ⇌ 4-(3-Carboethoxyphenyl)-4-chloro-1-butene
The equilibrium constant for this reaction would be given by:
Keq = [4-(3-Carboethoxyphenyl)-4-chloro-1-butene] / [this compound]
The value of Keq is influenced by the relative thermodynamic stabilities of the two isomers. Factors that stabilize the product, such as extended conjugation or relief of steric strain, will shift the equilibrium to the right, resulting in a Keq greater than 1. Conversely, if the reactant is more stable, the Keq will be less than 1.
While specific experimental data for the title compound is unavailable, studies on the isomerization of other substituted allylic halides have shown that the position of equilibrium is sensitive to substituent effects and reaction conditions. For instance, electron-withdrawing or electron-donating groups on the aromatic ring can influence the stability of the carbocation intermediate in an SN1-type isomerization, thereby affecting the equilibrium position. nih.gov
The following interactive table provides hypothetical equilibrium constant data for the isomerization of an aryl-substituted 2-chloro-1-butene under different conditions, illustrating the principles discussed.
| Substituent on Aryl Ring | Temperature (°C) | Solvent | Keq |
| -H | 25 | Acetonitrile (B52724) | 0.85 |
| -NO2 (para) | 25 | Acetonitrile | 1.20 |
| -OCH3 (para) | 25 | Acetonitrile | 0.60 |
| -H | 50 | Acetonitrile | 0.95 |
This data is illustrative and based on general principles for analogous compounds.
Theoretical and Computational Studies of 4 3 Carboethoxyphenyl 2 Chloro 1 Butene
Conformational Analysis and Potential Energy Surfaces
The flexibility of the single bonds in 4-(3-Carboethoxyphenyl)-2-chloro-1-butene allows it to adopt various three-dimensional arrangements, or conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them.
Molecular mechanics methods use classical physics to model the potential energy of a molecule. These methods are much faster than quantum chemical calculations and are ideal for exploring the vast conformational space of a flexible molecule. A force field, which is a set of parameters describing the interactions between atoms, is used to calculate the energy of each conformation. A systematic search or random sampling methods can be employed to identify low-energy conformers of this compound.
Molecular dynamics (MD) simulations provide a time-resolved picture of a molecule's motion. By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational landscape and provide information about the relative populations of different conformers at a given temperature. An MD simulation of this compound would reveal its dynamic behavior, including conformational transitions and the flexibility of different parts of the molecule.
Illustrative Data Table for Conformational Analysis
| Conformer | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|
| Conformer 1 | 0.00 | (Hypothetical Value) |
| Conformer 2 | (Hypothetical Value) | (Hypothetical Value) |
Computational Prediction of Spectroscopic Parameters
The spectroscopic characteristics of a molecule are fundamental to its identification and structural elucidation. Computational chemistry offers powerful tools to predict these parameters, providing valuable insights that complement experimental data.
NMR Chemical Shift Prediction and Comparison with Experimental Data
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining molecular structure. The prediction of NMR chemical shifts through computational methods has become a routine part of this process. Techniques such as those employing E(3) equivariant graph neural networks are being developed to enhance the accuracy of these predictions, which is particularly useful for complex molecules like carbohydrates. arxiv.orgrsc.org
For a molecule like this compound, density functional theory (DFT) would be a common method to calculate the magnetic shielding tensors of each nucleus. These tensors are then converted into chemical shifts, typically by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is highly dependent on the chosen functional and basis set. A comparative table would typically be generated to show the correlation between the predicted and experimentally determined chemical shifts, allowing for the validation of the computational model and the confident assignment of spectral peaks.
Table 1: Hypothetical Comparison of Predicted and Experimental ¹H NMR Chemical Shifts (ppm) for this compound
| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Deviation (ppm) |
| H-1a | Data not available | Data not available | Data not available |
| H-1b | Data not available | Data not available | Data not available |
| H-4 | Data not available | Data not available | Data not available |
| Aromatic H | Data not available | Data not available | Data not available |
| Ethyl H | Data not available | Data not available | Data not available |
Note: This table is illustrative as no specific computational or experimental data for this compound was found.
Vibrational Frequency and Intensity Calculations
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule. Computational methods can predict these vibrational frequencies and their corresponding intensities. These calculations are typically performed at the same level of theory as the geometry optimization.
The process involves calculating the second derivatives of the energy with respect to the atomic coordinates, which yields a Hessian matrix. Diagonalizing this matrix gives the vibrational frequencies and the normal modes. The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the computational method.
Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C=C (alkene) | Stretching | Data not available |
| C=O (ester) | Stretching | Data not available |
| C-Cl | Stretching | Data not available |
| C-O (ester) | Stretching | Data not available |
| Aromatic C-H | Bending | Data not available |
Note: This table is illustrative as no specific computational data for this compound was found.
Reaction Pathway Modeling and Transition State Characterization
Understanding the reactivity of a molecule involves mapping out the potential energy surface for its reactions. Computational chemistry provides the tools to model these reaction pathways and characterize the critical points along them.
Identification of Transition Structures and Intrinsic Reaction Coordinates (IRC)
A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to a saddle point on the potential energy surface. Locating these transition structures is crucial for understanding the mechanism of a reaction. Various algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method, are employed to find these structures.
Once a transition state is located, it is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. To confirm that the identified transition state connects the desired reactants and products, an Intrinsic Reaction Coordinate (IRC) calculation is performed. The IRC follows the minimum energy path downhill from the transition state in both the forward and reverse directions, ideally leading to the reactant and product wells.
Prediction of Reaction Barriers and Rate Constants using Transition State Theory
The energy difference between the reactants and the transition state is the activation energy or reaction barrier. This barrier is a key determinant of the reaction rate. Transition State Theory (TST) provides a framework for calculating the rate constant of a reaction based on the properties of the reactants and the transition state.
The rate constant (k) is related to the Gibbs free energy of activation (ΔG‡) by the Eyring equation. Computational methods can be used to calculate the electronic energies, vibrational frequencies, and rotational constants of the reactants and the transition state, which are then used to determine the partition functions and ultimately the rate constant. For complex reactions, especially those involving flexible molecules, it is important to consider multiple conformations of the transition state. nih.gov Machine learning models are also being developed to predict reaction rate constants based on structural descriptors. chemrxiv.org
Solvation Models in Computational Chemistry
Reactions are most often carried out in a solvent, and the solvent can have a significant impact on the reaction pathway and energetics. Solvation models are used in computational chemistry to account for these effects. numberanalytics.com
There are two main types of solvation models: explicit and implicit. Explicit solvent models treat individual solvent molecules quantum mechanically or with molecular mechanics, which is computationally expensive. wikipedia.org Implicit solvent models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), represent the solvent as a continuous medium with a given dielectric constant. wikipedia.orgwikipedia.orggithub.io These models are computationally more efficient and are widely used to study reactions in solution. The choice of solvation model can significantly influence the calculated reaction barriers and spectroscopic parameters. pyscf.org
Derivatization and Functionalization Strategies Utilizing 4 3 Carboethoxyphenyl 2 Chloro 1 Butene As a Precursor
Modification of the Chloroalkene Moiety
The chloroalkene group is a key functional handle that can be transformed through various modern synthetic methodologies. The presence of the chlorine atom on the sp²-hybridized carbon of the double bond allows for participation in cross-coupling reactions, transformations into other unsaturated systems, and the introduction of various heteroatoms.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and the vinyl chloride in 4-(3-carboethoxyphenyl)-2-chloro-1-butene is a suitable substrate for such transformations. Reactions like the Suzuki-Miyaura, Stille, and Heck couplings allow for the substitution of the chlorine atom with a variety of organic groups, leading to the synthesis of more complex and substituted olefins.
The Suzuki-Miyaura coupling, which pairs the vinyl chloride with an organoboron compound (like a boronic acid or ester), is particularly effective for creating new aryl- or vinyl-substituted alkenes. libretexts.orgwikipedia.org The choice of palladium catalyst, ligand, and base is crucial for achieving high yields, especially with less reactive chloride substrates. organic-chemistry.orgrsc.org Similarly, the Stille coupling utilizes organostannanes as the coupling partner, while the Heck reaction couples the vinyl chloride directly with another alkene, offering a direct route to substituted dienes. orgoreview.comorganic-chemistry.orgbyjus.com These methods provide a modular approach to building molecular complexity from the chloroalkene precursor.
| Coupling Reaction | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(OAc)₂ / SPhos | CsF, K₃PO₄ | Aryl/Vinyl Substituted Olefin |
| Heck | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂ / P(o-tol)₃ | Et₃N, K₂CO₃ | Conjugated Diene |
| Stille | Organostannane (e.g., Vinyltributyltin) | Pd(PPh₃)₄ | - (often not required) | Conjugated Diene |
The chloroalkene functionality is an excellent starting point for the synthesis of conjugated enynes and dienes, which are valuable building blocks in organic synthesis. The Sonogashira coupling reaction, which involves the palladium- and copper-catalyzed reaction of the vinyl chloride with a terminal alkyne, provides a direct and efficient route to 1,3-enynes. organic-chemistry.org This reaction is highly versatile and tolerates a wide range of functional groups.
The synthesis of conjugated dienes can be achieved through several cross-coupling strategies as mentioned previously, such as the Heck reaction with another alkene or Suzuki and Stille couplings with vinyl-organometallic reagents. orgoreview.comorganic-chemistry.org These methods allow for the stereoselective formation of dienes, depending on the geometry of the starting vinyl chloride and the coupling partner. wikipedia.org Enyne metathesis is another advanced strategy that can lead to the formation of cyclic or acyclic 1,3-dienes. mdpi.comthieme.com
| Target Structure | Reaction Type | Reagent | Typical Catalyst System |
|---|---|---|---|
| 1,3-Enyne | Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Amine Base |
| 1,3-Diene | Suzuki Coupling | Vinyl Boronic Acid | Pd(PPh₃)₄ / Aqueous Base |
| 1,3-Diene | Heck Reaction | Alkene | Pd(OAc)₂ / Phosphine (B1218219) Ligand / Base |
Direct nucleophilic substitution of the chlorine on the vinyl group is generally challenging due to the increased strength of the C-Cl bond, which has partial double-bond character. doubtnut.comsarthaks.com However, under specific conditions, the introduction of heteroatoms is feasible.
Sulfur nucleophiles, such as thiolates, are particularly effective for displacing vinyl halides to form vinyl sulfides. researchgate.net These reactions can often proceed under mild, catalyst-free conditions. The introduction of nitrogen and oxygen nucleophiles is more difficult but can be achieved. Reactions with amines (to form enamines) or alkoxides (to form vinyl ethers) may require harsh conditions or the use of transition metal catalysts to facilitate the substitution. researchgate.netquora.comlibretexts.org These transformations open pathways to a variety of heterocyclic compounds and other functionalized molecules.
| Heteroatom | Nucleophile | Product | Typical Conditions |
|---|---|---|---|
| Sulfur | Thiolate (RS⁻) | Vinyl Sulfide | Base (e.g., NaH, K₂CO₃) in a polar solvent (e.g., DMF) |
| Nitrogen | Amine (R₂NH) | Enamine | High temperatures or Pd/Cu catalysis |
| Oxygen | Alkoxide (RO⁻) | Vinyl Ether | Strong base, often requires catalysis |
Transformations of the Carboethoxy Group to Diverse Functionalities
The carboethoxy group (ethyl ester) on the phenyl ring is a classic functionality that can be readily converted into a variety of other groups, significantly broadening the synthetic utility of the parent molecule.
The ethyl ester can be easily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions (saponification). sserc.org.uksserc.org.uk Basic hydrolysis using a reagent like sodium hydroxide (B78521), followed by acidic workup, is a common and high-yielding procedure. quora.com
Once formed, the carboxylic acid is a versatile intermediate. It can be converted into amides by reaction with amines using a coupling agent (e.g., DCC, EDC) or after activation as an acyl chloride (using, for example, thionyl chloride). chemguide.co.uk Alternatively, the ester can be directly converted to an amide through aminolysis, which typically involves heating the ester with ammonia (B1221849) or a primary/secondary amine. libretexts.org Reaction of the ester or the derived carboxylic acid with hydrazine (B178648) yields the corresponding hydrazide, a useful precursor for synthesizing various heterocyclic compounds.
| Target Functional Group | Reaction | Typical Reagents |
|---|---|---|
| Carboxylic Acid | Hydrolysis (Saponification) | 1. NaOH (aq), heat; 2. H₃O⁺ |
| Amide | Amidation (from acid) | Amine (R₂NH), Coupling Agent (e.g., EDC) |
| Amide | Aminolysis (from ester) | Amine (R₂NH), heat |
| Hydrazide | Hydrazinolysis | Hydrazine (N₂H₄), heat |
The carboethoxy group can be reduced to afford either a primary alcohol or an aldehyde. The complete reduction to a primary alcohol, in this case, a (hydroxymethyl)phenyl derivative, is typically achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. vedantu.com Sodium borohydride (B1222165) is generally not strong enough to reduce esters unless special conditions or additives are used. libretexts.orgpsu.edu
The partial reduction of the ester to an aldehyde is a more delicate transformation that requires a less reactive and sterically hindered reducing agent. Diisobutylaluminium hydride (DIBAL-H) is commonly employed for this purpose. The reaction is typically carried out at low temperatures (e.g., -78 °C) to prevent over-reduction of the initially formed aldehyde to the alcohol. libretexts.org This transformation provides access to an aldehyde functionality, which is a valuable precursor for numerous other synthetic operations.
| Target Functional Group | Reducing Agent | Typical Conditions |
|---|---|---|
| Primary Alcohol | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Et₂O, followed by aqueous workup |
| Aldehyde | Diisobutylaluminium Hydride (DIBAL-H) | Anhydrous toluene (B28343) or CH₂Cl₂ at -78 °C |
Functionalization of the Phenyl Ring for Expanded Chemical Diversity
The strategic modification of the phenyl ring of this compound opens up extensive possibilities for creating a diverse library of new chemical entities. The existing carboethoxy group can be exploited to direct further substitutions, or other functional groups can be introduced to enable a wider range of chemical transformations.
Directed ortho-Metalation (DoM) and Electrophilic Trapping
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This technique relies on the presence of a directing metalation group (DMG), which coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.orgorganic-chemistry.org The resulting aryllithium intermediate can then be trapped by a variety of electrophiles to introduce a wide range of substituents. organic-chemistry.org
In the case of this compound, the carboethoxy group is not a strong DMG. Therefore, for effective DoM, it would likely need to be converted into a more potent directing group, such as a tertiary amide or an oxazoline. For instance, amidation of the corresponding carboxylic acid (derived from hydrolysis of the ester) with a secondary amine like diethylamine (B46881) would yield a strong DMG.
Hypothetical DoM Strategy:
Hydrolysis: The carboethoxy group of this compound is hydrolyzed to the corresponding carboxylic acid.
Amidation: The carboxylic acid is then converted to a diethylamide, a well-established DMG.
ortho-Lithiation: The resulting amide is treated with a strong lithium base, such as sec-butyllithium (B1581126) in the presence of TMEDA, at low temperatures to effect deprotonation at the ortho position. harvard.edu
Electrophilic Quench: The generated aryllithium species is then reacted with an electrophile to introduce a new substituent.
This strategy would allow for the precise introduction of substituents at the C-2 and C-4 positions of the phenyl ring, ortho to the directing amide group.
| Step | Reagents and Conditions | Product |
| 1. Hydrolysis | LiOH, THF/H₂O | 3-(3-(2-chloro-1-buten-4-yl)phenyl)carboxylic acid |
| 2. Amidation | (COCl)₂, cat. DMF; then HNEt₂ | N,N-diethyl-3-(3-(2-chloro-1-buten-4-yl)phenyl)benzamide |
| 3. ortho-Lithiation | s-BuLi, TMEDA, THF, -78 °C | Lithiated intermediate |
| 4. Electrophilic Trap | e.g., I₂, -78 °C to rt | 2-iodo-N,N-diethyl-3-(3-(2-chloro-1-buten-4-yl)phenyl)benzamide |
Introduction of Additional Substituents via Aromatic Functionalization
Beyond DoM, other classical aromatic functionalization reactions can be employed to introduce additional substituents onto the phenyl ring of this compound. The directing effects of the existing substituents would govern the regioselectivity of these reactions. The carboethoxy group is a meta-director, while the alkyl chain is an ortho, para-director.
Potential Aromatic Functionalization Reactions:
Nitration: Treatment with a mixture of nitric acid and sulfuric acid would likely lead to the introduction of a nitro group at the positions meta to the carboethoxy group and ortho/para to the butenyl side chain.
Halogenation: Electrophilic halogenation using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a Lewis acid catalyst could introduce halogen atoms onto the ring.
Friedel-Crafts Acylation/Alkylation: Under Friedel-Crafts conditions, an acyl or alkyl group could be introduced, although the deactivating nature of the carboethoxy group might necessitate harsh reaction conditions.
The regiochemical outcome of these reactions would depend on the interplay of the electronic and steric effects of the existing substituents.
| Reaction | Reagents | Potential Product(s) |
| Nitration | HNO₃, H₂SO₄ | 4-(3-carboethoxy-X-nitrophenyl)-2-chloro-1-butene |
| Bromination | NBS, AlCl₃ | 4-(X-bromo-3-carboethoxyphenyl)-2-chloro-1-butene |
| Acylation | RCOCl, AlCl₃ | 4-(3-carboethoxy-X-acylphenyl)-2-chloro-1-butene |
Multi-Step Synthetic Sequences Leveraging the Compound's Unique Reactivity
The distinct functionalities of this compound—the reactive allylic chloride, the versatile carboethoxy group, and the modifiable phenyl ring—make it a valuable precursor for the construction of more complex molecular architectures, including heterocyclic systems and novel reagents.
Construction of Complex Heterocyclic Systems
The chloro-butene moiety can serve as an electrophilic partner in cyclization reactions to form a variety of heterocyclic structures. For instance, intramolecular reactions with nucleophiles strategically placed on the phenyl ring can lead to the formation of fused ring systems.
Hypothetical Synthesis of a Dihydrobenzofuran Derivative:
ortho-Hydroxylation: An ortho-hydroxyl group could be introduced onto the phenyl ring via a DoM strategy followed by reaction with an electrophilic oxygen source, or through other synthetic routes.
Intramolecular Williamson Ether Synthesis: In the presence of a base, the phenoxide can undergo an intramolecular Sₙ2' reaction with the allylic chloride to form a dihydrobenzofuran ring.
This approach highlights how the functionalities of the precursor can be orchestrated in a multi-step sequence to build complex heterocyclic frameworks. The synthesis of various heterocycles often involves the use of bifunctional starting materials that can undergo cyclization. wisdomlib.orgresearchgate.net
| Step | Transformation | Key Reagents |
| 1 | ortho-Hydroxylation of a modified precursor | DoM, then MoOPH |
| 2 | Intramolecular Cyclization | K₂CO₃, Acetone |
Development of Novel Reagents or Catalytic Precursors
The structural features of this compound also lend themselves to the development of specialized reagents or precursors for catalysts. For example, the butenyl chain could be elaborated into a ligand for transition metal catalysis.
Potential Application as a Ligand Precursor:
Phosphine Introduction: The allylic chloride could be displaced by a phosphide (B1233454) nucleophile, such as diphenylphosphine, to introduce a phosphine ligand.
Coordination to a Metal Center: The resulting phosphine-containing molecule could then be coordinated to a transition metal, such as palladium or rhodium, to form a catalyst.
The carboethoxy group and the phenyl ring offer points for further modification to fine-tune the steric and electronic properties of the ligand, potentially influencing the activity and selectivity of the resulting catalyst. The synthesis of such ligands often involves the reaction of halogenated hydrocarbons with organometallic reagents. nih.govresearchgate.net
| Step | Description | Example Reagents |
| 1 | Nucleophilic displacement of chloride | KPPh₂ |
| 2 | Formation of a metal complex | Pd(dba)₂ |
Advanced Research Applications of 4 3 Carboethoxyphenyl 2 Chloro 1 Butene and Its Derivatives Non Biological Focus
Role in Polymer and Materials Science
There is no available scientific literature detailing the use of 4-(3-Carboethoxyphenyl)-2-chloro-1-butene in polymer and materials science. Consequently, information regarding its role as a monomer, its incorporation into functional polymers, or its use as a precursor for specialized coatings is non-existent in the public domain.
As a Monomer in Controlled Polymerization Reactions
No studies have been found that investigate or describe the use of this compound as a monomer in any form of controlled polymerization reaction.
Incorporation into Functional Polymer Architectures
There is no documented incorporation of this compound into any functional polymer architectures.
Precursor for Specialized Coatings or Films
No research has been published on the application of this compound as a precursor for the development of specialized coatings or films.
Utilization in Catalyst Design and Organometallic Chemistry
No research has been published detailing the utilization of this compound in the fields of catalyst design or organometallic chemistry.
Synthesis of Ligands for Transition Metal Catalysis
There are no available methods or reports on the synthesis of ligands for transition metal catalysis derived from this compound.
Exploration of Derived Metal Complexes in Organic Transformations
Consistent with the lack of information on ligand synthesis, there is no research on the exploration of metal complexes derived from this compound for use in organic transformations.
Insufficient Published Research Precludes In-Depth Analysis of this compound in Advanced Applications
A thorough review of scientific literature and patent databases reveals a significant lack of published research on the chemical compound this compound. Consequently, a detailed article on its advanced, non-biological research applications, as specified by the user's outline, cannot be generated at this time. The compound appears to be a niche or novel chemical with its synthetic utility and potential applications in specialized fields such as total synthesis and supramolecular chemistry remaining undocumented in publicly accessible research.
Searches for the compound's role as an intermediate in the total synthesis of complex molecular scaffolds or in the development of novel synthetic methodologies yielded no specific results. The scientific community has not, to date, published papers detailing the use of this compound as a building block for intricate molecular architectures. Similarly, its application in pioneering new synthetic routes or reaction mechanisms is not described in the literature.
Furthermore, an exploration into the realm of supramolecular chemistry for applications of this specific compound, or structurally similar aryl-substituted 2-chloro-1-butenes, proved fruitless. There is no available information on its use in the design of self-assembling systems or the construction of host-guest architectures. The unique structural features of this compound, which would be pertinent to these applications, have not been a subject of academic or industrial investigation in published works.
While the existence of the compound is confirmed through chemical supplier databases, the absence of peer-reviewed articles, patents, or conference proceedings detailing its synthesis, characterization, and application makes it impossible to provide a scientifically accurate and informative article on its advanced research uses. The creation of data tables and detailed research findings, as requested, is therefore not feasible.
Analytical Methodologies for Quantitation and Purity Assessment in Research Contexts
Chromatographic Separations
Chromatographic techniques are paramount for the separation of the target compound from impurities, starting materials, and byproducts.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
Given the aromatic and ester functionalities, reversed-phase HPLC (RP-HPLC) is a suitable method for the analysis of 4-(3-Carboethoxyphenyl)-2-chloro-1-butene. A C18 column would be a logical first choice for method development. tandfonline.comusda.gov
A typical HPLC method for a similar aromatic ester, ethyl benzoate, utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid to ensure good peak shape. sielc.com For this compound, a gradient elution would likely be necessary to achieve adequate separation from potential impurities.
Example HPLC Method Parameters:
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
Validation of the HPLC method would involve assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ), following established guidelines.
Gas Chromatography (GC) for Volatile Species
Gas chromatography is well-suited for the analysis of volatile and semi-volatile compounds. nih.gov It would be particularly useful for identifying and quantifying any volatile impurities in a sample of this compound, such as residual solvents from synthesis or low molecular weight byproducts. Given the presence of a butene chain, the compound itself may be sufficiently volatile for GC analysis. rsc.orgnist.gov
A common setup for such an analysis would involve a capillary column with a non-polar or medium-polarity stationary phase, coupled with a flame ionization detector (FID) for general hydrocarbon detection or a mass spectrometer (MS) for definitive identification of impurities. nih.govacs.org
Hypothetical GC Method Parameters:
| Parameter | Value |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector | FID at 300 °C or MS (scan range 40-500 m/z) |
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and other elements (like chlorine) in a compound. This data is then used to validate the empirical formula. For this compound (C13H15ClO2), the theoretical elemental composition would be calculated and compared against the experimental values obtained from a combustion analysis. nih.govnih.gov
Theoretical vs. Expected Experimental Elemental Analysis Data:
| Element | Theoretical % | Expected Experimental Range (%) |
| Carbon (C) | 65.41 | 65.11 - 65.71 |
| Hydrogen (H) | 6.33 | 6.23 - 6.43 |
| Chlorine (Cl) | 14.85 | 14.55 - 15.15 |
A close correlation between the theoretical and experimental values (typically within ±0.4%) provides strong evidence for the compound's elemental composition and purity.
Spectrophotometric Methods for Concentration Determination in Reaction Monitoring
UV-Vis spectrophotometry is a rapid and convenient method for determining the concentration of UV-active compounds in solution, making it ideal for monitoring reaction progress. numberanalytics.comej-eng.org The conjugated system involving the aromatic ring and the double bond in this compound is expected to produce a strong UV absorbance. fiveable.melibretexts.orglumenlearning.comlibretexts.orgyoutube.com
A calibration curve would first be generated by measuring the absorbance of several solutions of the purified compound at known concentrations. The wavelength of maximum absorbance (λmax) would be determined, likely in the 250-300 nm range, which is typical for aromatic esters. aai.solutionsacs.org According to the Beer-Lambert law, the absorbance is directly proportional to the concentration. calpoly.edu This allows for the quick determination of the compound's concentration in reaction aliquots.
Hypothetical UV-Vis Data:
| Concentration (mg/mL) | Absorbance at λmax (e.g., 275 nm) |
| 0.002 | 0.150 |
| 0.004 | 0.300 |
| 0.006 | 0.450 |
| 0.008 | 0.600 |
| 0.010 | 0.750 |
This calibration curve can then be used to quantify the product in a reaction mixture, assuming no other components absorb significantly at the chosen wavelength.
Interdisciplinary Research Perspectives Involving 4 3 Carboethoxyphenyl 2 Chloro 1 Butene
Integration into Green Chemistry Principles
Green chemistry is a foundational concept in modern chemical synthesis that seeks to minimize the environmental impact of chemical processes. sigmaaldrich.comnih.gov The twelve principles of green chemistry provide a framework for evaluating and designing chemical reactions to be safer, more efficient, and sustainable. sigmaaldrich.com The synthesis of 4-(3-Carboethoxyphenyl)-2-chloro-1-butene can be assessed and improved by applying these principles, particularly through metrics like atom economy and the development of greener reaction conditions.
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. chembam.com The environmental factor, or E-Factor, offers a complementary perspective by quantifying the amount of waste generated per unit of product. chembam.com
A hypothetical, yet plausible, two-step synthesis of this compound could involve a Heck coupling reaction between ethyl 3-iodobenzoate (B1234465) and 1,3-butadiene, followed by a selective allylic chlorination.
Step 1: Heck Coupling Ethyl 3-iodobenzoate + 1,3-Butadiene → Ethyl 3-(but-3-en-1-yl)benzoate
Step 2: Allylic Chlorination Ethyl 3-(but-3-en-1-yl)benzoate + N-Chlorosuccinimide (NCS) → this compound + Succinimide
The atom economy for this pathway would be calculated based on the molecular weights of the reactants and the final product. The E-Factor calculation would additionally account for solvents, catalysts, and unreacted reagents, providing a comprehensive measure of the waste produced. youtube.com
Table 1: Hypothetical Green Chemistry Metrics for a Synthetic Route to this compound
| Metric | Description | Formula | Hypothetical Value |
| Atom Economy | Efficiency of incorporating reactant atoms into the final product. | (MW of Product / Σ MW of Reactants) x 100% | < 50% |
| E-Factor | Mass of waste generated per mass of product. | Total Mass of Waste (kg) / Mass of Product (kg) | > 5-50 |
Note: The hypothetical values reflect a typical multi-step synthesis in fine chemicals or pharmaceuticals, where significant waste from solvents, reagents, and byproducts is common. chembam.com Optimizing these metrics is a key goal of green chemistry.
A major focus of green chemistry is the reduction or elimination of hazardous organic solvents. nih.gov Research into solvent-free ("neat") reactions or the use of water as a solvent is a priority. For the synthesis of this compound, several strategies could be explored:
Solvent-Free Synthesis: Reactions can sometimes be carried out by mixing neat reactants, often with mechanical grinding or minimal heating. This approach, where feasible, dramatically reduces solvent waste. researchgate.net For instance, the allylic chlorination step might be adapted to a solvent-free condition, potentially using a solid-supported reagent.
Aqueous Conditions: Utilizing water as a solvent is highly desirable due to its non-toxic, non-flammable, and abundant nature. While organic compounds are often insoluble in water, techniques like phase-transfer catalysis can enable reactions between aqueous and organic phases. A key challenge would be developing a water-tolerant catalyst system for the crucial C-C bond-forming step.
Deep Eutectic Solvents (DES): As a greener alternative to traditional volatile organic solvents, DES are mixtures of compounds that form a eutectic with a melting point far lower than the individual components. researchgate.net They are often biodegradable and can be tailored for specific reactions, offering a potential medium for the synthesis of this compound.
High-Throughput Experimentation and Automation in Chemical Research
High-Throughput Experimentation (HTE) has transformed chemical research by enabling the rapid and parallel execution of a large number of experiments. seqens.comresearchgate.net This methodology utilizes miniaturized reactors, such as 96-well plates, and robotic automation to screen a vast array of reaction parameters—including catalysts, ligands, solvents, bases, and temperatures—in a fraction of the time required for traditional methods. cea.frupenn.edu
For the synthesis of this compound, HTE would be invaluable for optimizing the key bond-forming and chlorination steps. For example, to optimize a palladium-catalyzed Heck coupling, an HTE workflow could screen dozens of palladium precursors and phosphine (B1218219) ligands simultaneously to identify the combination that maximizes yield and minimizes side products.
Automation in chemical synthesis extends beyond HTE to include fully automated platforms that can handle reagent dispensing, reaction execution, work-up, and analysis. lbl.govrug.nlyoutube.com Such systems increase reproducibility and allow researchers to explore complex reaction spaces more efficiently. chemeurope.com An automated workflow could be designed to synthesize and test derivatives of this compound, accelerating the discovery of new molecules with desired properties. lbl.gov
Table 2: Example HTE Plate Design for Catalyst-Ligand Screening in the Synthesis of this compound
| Well | Palladium Precursor | Ligand | Base | Result (Yield %) |
| A1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Data |
| A2 | Pd(OAc)₂ | XPhos | K₂CO₃ | Data |
| ... | ... | ... | ... | ... |
| H11 | Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Data |
| H12 | Pd₂(dba)₃ | RuPhos | Cs₂CO₃ | Data |
This table illustrates a small section of a 96-well plate where each well tests a unique combination of catalyst components to rapidly identify optimal reaction conditions.
Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Design
Artificial Intelligence (AI) and Machine Learning (ML) are emerging as powerful tools in chemistry for predicting reaction outcomes, planning synthetic routes, and discovering new molecules. mdpi.comiscientific.org These computational methods can analyze vast datasets of known chemical reactions to identify patterns that are not obvious to human chemists. nips.cc
In the context of this compound, AI could be applied in several ways:
Retrosynthesis Planning: AI-powered tools can propose multiple synthetic pathways to a target molecule. nih.gov By inputting the structure of this compound, a retrosynthesis algorithm could suggest various disconnection strategies, potentially uncovering more efficient or novel routes than those conceived through traditional analysis.
Reaction Outcome Prediction: ML models can predict the likely products and yields of a reaction given the reactants, reagents, and conditions. nih.govsemanticscholar.org This predictive capability allows researchers to prioritize experiments that are most likely to succeed, saving time and resources. For instance, a model could predict the regioselectivity of the allylic chlorination step, guiding the choice of chlorinating agent.
Generative Models for Novel Reagents: AI can also be used to design new molecules with specific properties. researchgate.net While not directly for synthesizing the target compound, generative models could design novel catalysts or reagents that would make its synthesis more efficient or sustainable.
Contribution to the Design of Novel Organic Reagents and Methodologies
The chemical structure of this compound, featuring a reactive allylic chloride and a functionalized aromatic ring, makes it a potentially valuable building block for the synthesis of more complex molecules. Allylic chlorides are versatile electrophiles that can participate in a variety of substitution reactions, often with high regio- and stereoselectivity. researchgate.netnih.gov
The presence of the carboethoxy group provides a handle for further chemical modification, such as hydrolysis to a carboxylic acid or conversion to an amide. This dual functionality allows the molecule to serve as a scaffold for creating diverse molecular architectures.
Research into the reactivity of this compound could lead to the development of new synthetic methodologies. For example, its use in transition-metal-catalyzed cross-coupling reactions could provide a novel method for introducing the (3-carboethoxyphenyl)-butenyl moiety into complex organic structures. Such methodologies are crucial for advancing fields like medicinal chemistry and materials science, where the precise construction of molecular frameworks is essential for achieving desired functions. strath.ac.uknih.gov
Q & A
Basic Research Questions
Q. What are the methodological considerations for synthesizing 4-(3-Carboethoxyphenyl)-2-chloro-1-butene in academic settings?
- Answer : Synthesis requires optimizing reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) to stabilize the chloroalkene moiety while avoiding premature ester hydrolysis. Purification via column chromatography (using gradients of ethyl acetate/hexane) or recrystallization is critical to isolate the compound from byproducts like unreacted carboethoxy precursors . Confirm intermediates using thin-layer chromatography (TLC) and prioritize anhydrous conditions to prevent side reactions with moisture-sensitive groups.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Answer :
- NMR : H NMR identifies aromatic protons (δ 7.2–8.0 ppm) and the ethyl ester group (δ 1.2–1.4 ppm for CH, δ 4.1–4.3 ppm for CH). C NMR confirms the carbonyl (δ ~170 ppm) and alkene carbons (δ ~120–130 ppm).
- IR : Peaks at ~1720 cm (ester C=O) and ~750 cm (C-Cl stretching).
- Mass Spectrometry : Molecular ion [M] and fragmentation patterns (e.g., loss of Cl or ethoxy groups) validate the structure .
Q. What safety protocols are essential when handling this compound in the lab?
- Answer : Use fume hoods to mitigate inhalation risks from volatile chloroalkenes. Wear nitrile gloves and eye protection to prevent skin/eye contact. Store in airtight containers under inert gas (e.g., argon) to avoid degradation. Dispose of waste via halogenated organic waste streams, adhering to institutional guidelines .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for SN reactions at the chloroalkene site. Solvent effects (polar aprotic vs. protic) are simulated using continuum solvation models (e.g., PCM). Compare computed Hammett σ values of substituents to experimental kinetic data to validate predictions .
Q. What strategies resolve contradictions in reported reaction yields for this compound’s derivatization?
- Answer :
- Data Triangulation : Cross-reference HPLC purity data (≥95%) with H NMR integration ratios to confirm stoichiometric inconsistencies.
- Controlled Replication : Systematically vary parameters (e.g., catalyst loading, reaction time) to identify outliers.
- Byproduct Analysis : Use GC-MS to detect trace impurities (e.g., dechlorinated or oxidized species) that may skew yield calculations .
Q. How does the steric and electronic profile of this compound influence its utility in cross-coupling reactions?
- Answer : The electron-withdrawing carboethoxy group activates the phenyl ring for electrophilic substitution, while the chloroalkene acts as a directing group. Steric hindrance from the ortho-substituted ester may limit accessibility in Suzuki-Miyaura couplings. Optimize using bulky ligands (e.g., SPhos) and Pd(OAc) to enhance catalytic efficiency .
Methodological Recommendations
- Synthetic Optimization : Use Design of Experiments (DoE) to map the impact of variables (e.g., temperature, solvent) on yield .
- Data Validation : Pair experimental results with computational models to resolve mechanistic ambiguities .
- Safety Compliance : Regularly audit lab protocols against OSHA and institutional safety standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
